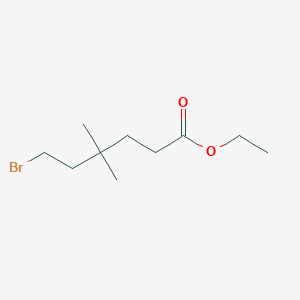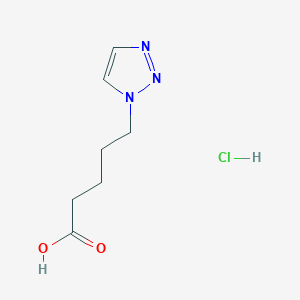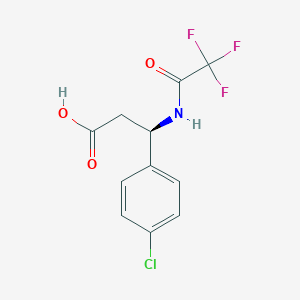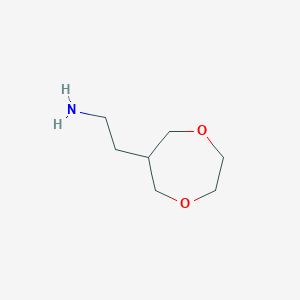
Ethyl 6-bromo-4,4-dimethylhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-bromo-4,4-dimethylhexanoate is an organic compound with the molecular formula C10H19BrO2. It is a brominated ester, commonly used in organic synthesis and various chemical reactions. The compound is known for its unique structure, which includes a bromine atom attached to a hexanoate chain with two methyl groups at the fourth carbon position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 6-bromo-4,4-dimethylhexanoate can be synthesized through several methods. One common approach involves the bromination of 4,4-dimethylhexanoic acid, followed by esterification with ethanol. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like benzoyl peroxide. The esterification process involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the reaction between the brominated acid and ethanol .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, allows for efficient large-scale production. The bromination and esterification steps are optimized to minimize by-products and maximize the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-bromo-4,4-dimethylhexanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used in substitution reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent for converting esters to alcohols.
Major Products Formed
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Reduction: Formation of 6-bromo-4,4-dimethylhexanol.
Oxidation: Formation of 6-bromo-4,4-dimethylhexanoic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-bromo-4,4-dimethylhexanoate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 6-bromo-4,4-dimethylhexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution, where the bromine atom is replaced by other nucleophiles, leading to the formation of new products. The ester group can also participate in hydrolysis or reduction reactions, further modifying the compound’s structure and activity .
Vergleich Mit ähnlichen Verbindungen
Ethyl 6-bromo-4,4-dimethylhexanoate can be compared with other brominated esters and hexanoate derivatives:
Ethyl 6-bromohexanoate: Similar structure but lacks the two methyl groups at the fourth carbon position, resulting in different reactivity and applications.
Ethyl 4-bromo-4,4-dimethylpentanoate: Similar structure but with a shorter carbon chain, affecting its physical and chemical properties.
6-Bromo-4,4-dimethylthiochromane: Contains a sulfur atom instead of an oxygen atom in the ester group, leading to different chemical behavior and applications.
This compound stands out due to its unique combination of a bromine atom and two methyl groups, which confer distinct reactivity and versatility in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C10H19BrO2 |
|---|---|
Molekulargewicht |
251.16 g/mol |
IUPAC-Name |
ethyl 6-bromo-4,4-dimethylhexanoate |
InChI |
InChI=1S/C10H19BrO2/c1-4-13-9(12)5-6-10(2,3)7-8-11/h4-8H2,1-3H3 |
InChI-Schlüssel |
FSEOTANEGFTIQD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC(C)(C)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2,2-Difluoro-2-{6-[2-fluoro-4-(trifluoromethyl)phenyl]pyridin-2-yl}acetic acid](/img/structure/B13502137.png)
methyl-lambda6-sulfanonedihydrochloride,Mixtureofdiastereomers](/img/structure/B13502150.png)
